N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

GPCR agonism Beta2 adrenergic receptor cAMP accumulation

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a fully substituted 1,3,5-triazine-2,4-diamine derivative that incorporates a morpholino group at the 6-position, a 3,4-dimethoxyphenyl moiety at the N2 position, and an unsubstituted phenyl ring at the N4 position. This compound belongs to a larger class of morpholino-triazine scaffolds that have been investigated for diverse biological activities, including modulation of G-protein coupled receptors and inhibition of endosomal trafficking and metastasis.

Molecular Formula C21H24N6O3
Molecular Weight 408.462
CAS No. 924892-51-3
Cat. No. B2853186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
CAS924892-51-3
Molecular FormulaC21H24N6O3
Molecular Weight408.462
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC
InChIInChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26)
InChIKeyQFABZFLHBBYGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine (CAS 924892-51-3): Procurement & Differentiation Guide


N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a fully substituted 1,3,5-triazine-2,4-diamine derivative that incorporates a morpholino group at the 6-position, a 3,4-dimethoxyphenyl moiety at the N2 position, and an unsubstituted phenyl ring at the N4 position . This compound belongs to a larger class of morpholino-triazine scaffolds that have been investigated for diverse biological activities, including modulation of G-protein coupled receptors and inhibition of endosomal trafficking and metastasis [1]. While several close structural analogs exist—featuring varied N4 substituents—the present compound occupies a distinct position in the chemical space defined by the combination of a 3,4-dimethoxyphenyl donor on one exocyclic amine and a simple phenyl acceptor on the other, a substitution pattern that has been associated with specific target engagement profiles in patent literature [2].

Why N4-Substitution Dictates Target Engagement: The Case for N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine


Within the morpholino-1,3,5-triazine-2,4-diamine series, the N4 aryl substituent acts as a critical pharmacophoric element that can gate selectivity across GPCR subtypes, kinase panels, and protein-protein interaction targets [1]. Closely related analogs such as N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS 898630-19-8) and N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine introduce electron-donating or lipophilic groups at the para position of the N4 ring, altering both the electronic character and steric contour of the molecule . Even seemingly conservative replacements—such as substituting N4-phenyl with N4-(4-fluorophenyl) or N4-(3,5-dimethylphenyl)—can profoundly shift the compound's polypharmacology, metabolic stability, and aqueous solubility [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of losing the precise activity profile that makes each member of this series valuable for specific screening cascades or mechanistic studies.

Quantitative Differentiation Evidence for N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine (CAS 924892-51-3)


Beta2 Adrenergic Receptor Agonism: Potency Comparison Against Fenoterol and Structural Analogs

In a direct head-to-head comparison within the fenoterol analogue series, N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine (reported as CHEMBL1800934 / BDBM50348431) demonstrated an EC50 of 4 nM for agonist activity at the human β2 adrenergic receptor (β2AR) expressed in HEK 293 cells, measured by stimulation of cAMP accumulation [1]. For context, the benchmark compound (R,R)-fenoterol—the clinical β2AR agonist—has a reported β2AR Ki of approximately 0.3–1.5 μM in binding assays [1], translating to an approximately 75–375-fold lower binding affinity than the 13 nM Ki reported for the present compound in radioligand displacement assays using [³H]-(R,R')-methoxyfenoterol on HEK cell membranes [1]. Additionally, the compound inhibited mitogenesis in HEK-β2AR, 1321N1, or U87MG cells with an IC50 of 4.37 nM at 2°C, demonstrating functional antagonism at the receptor [1]. Caution: The SMILES string associated with BDBM50348431 (COc1ccc(C[C@H](C)NC[C@H](O)c2cc(O)cc(O)c2)c2ccccc12) corresponds to a fenoterol backbone rather than the triazine scaffold stated in the compound name. This discrepancy indicates either a database misassignment or that the compound's structure was entered incorrectly. Researchers should independently verify that the biological data corresponds to the intended triazine compound before relying on these values for procurement decisions.

GPCR agonism Beta2 adrenergic receptor cAMP accumulation Fenoterol analogs

N4-Phenyl Substitution: Structural Differentiation from Common Para-Substituted Analogs

The compound features an unsubstituted phenyl group at the N4 position, in contrast to analogs that carry para-substituted phenyl rings such as N4-(4-methoxyphenyl), N4-(4-ethylphenyl), N4-(4-fluorophenyl), and N4-(3,5-dimethylphenyl) . The absence of an electron-donating or electron-withdrawing group at the para position of the N4 ring results in a distinct electronic distribution across the triazine core, which impacts hydrogen-bonding capacity, dipole moment, and π-stacking interactions with target proteins. In the context of GPCR antagonist programs, patent embodiments indicate that the nature of the N4 aromatic substituent directly influences subtype selectivity within the serotonin 5-HT1A and dopamine D4 receptor families, with unsubstituted phenyl providing a baseline hydrophobic contact surface that can be differentially exploited in structure-based drug design [1]. The morpholino group at the 6-position is conserved across this series and contributes solubility and conformational constraint, but the N4-phenyl versus N4-(4-substituted phenyl) distinction remains the primary determinant of differential pharmacology [1].

Structure-activity relationship N4-substituent effects Triazine scaffold Pharmacophore differentiation

Morpholino-Triazine Scaffold: Class-Level Activity in Endosomal Trafficking and Metastasis Inhibition

A 2021 study published in The FASEB Journal demonstrated that 6-morpholino-1,3,5-triazine derivatives, as a compound class, target capping protein Zβ (CapZβ) to inhibit endosomal trafficking and reduce metastasis in cellular models [1]. The study identified CapZβ as a V1-binding protein and showed that morpholino-triazine compounds disrupt its release from early endosomes, thereby inducing a cascade of cellular trafficking disruption and cell migration interruption. While the specific compound N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine was not individually profiled, it shares the core 6-morpholino-1,3,5-triazine scaffold with the active derivatives described in this work. The conserved morpholino group at the 6-position is hypothesized to be essential for CapZβ engagement, while the differential N2 and N4 aryl substituents are expected to modulate binding affinity and pharmacokinetic properties [1]. Quantitative data from this study (migration inhibition percentages, endosomal trafficking disruption metrics) are available for related derivatives but require prospective testing for this specific compound.

Endosomal trafficking Metastasis inhibition CapZβ targeting Cell migration

Recommended Application Scenarios for N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine (CAS 924892-51-3)


GPCR Pharmacology: β2 Adrenergic Receptor Agonism Screening

If the structural identity is independently verified, this compound's reported 4 nM EC50 at human β2AR [1] makes it a candidate for β2 adrenergic receptor signaling studies, including cAMP accumulation assays and mitogenesis inhibition experiments in HEK-293 or glioblastoma cell lines. Researchers should confirm the compound's structure via NMR and HRMS prior to use, given the SMILES discrepancy noted in the BindingDB entry [1].

Structure-Activity Relationship (SAR) Studies on Morpholino-Triazine GPCR Antagonists

Patent US 9,079,895 B2 describes morpholino-triazine derivatives as antagonists of GPCRs, including serotonin 5-HT1A and dopamine D4 receptors [2]. The unsubstituted N4-phenyl group of this compound provides a baseline scaffold for systematic SAR exploration, allowing researchers to compare the impact of introducing electron-donating, electron-withdrawing, or sterically demanding substituents at the para position of the N4 ring.

Chemical Biology of Endosomal Trafficking and Metastasis

Morpholino-1,3,5-triazine derivatives have been shown to target CapZβ, a protein involved in endosomal trafficking, to inhibit cell migration and metastasis [3]. This compound, bearing the conserved 6-morpholino-triazine core, can serve as a probe molecule for investigating CapZβ-dependent trafficking pathways or as a starting point for medicinal chemistry optimization aimed at antimetastatic agents.

Negative Control or Scaffold-Hopping Reference for Fenoterol Analogs

The compound's reported association with the fenoterol analog patent family (US 9,492,405 B2) suggests potential utility as a comparator in studies investigating fenoterol derivatives for glioblastoma and astrocytoma treatment [1]. However, structural verification is essential before deploying the compound in this capacity.

Quote Request

Request a Quote for N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.